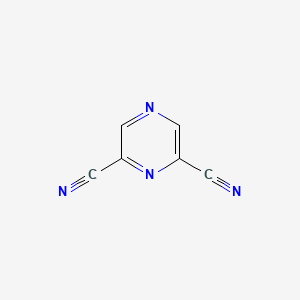

2,6-Pyrazinedicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Pyrazinedicarbonitrile is a heterocyclic dinitrile . It’s a solid substance with a molecular weight of 129.12 . The empirical formula is C7H3N3 .

Synthesis Analysis

The synthesis of this compound involves various methods. For instance, it can be synthesized by the reaction of amines and aldehydes or ketones in the presence of sodium methoxide . Another method involves the reaction of 2,6-pyridinedicarbonitrile with sodium azide, ammonium chloride, and lithium chloride in anhydrous dimethylformamide .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string N#Cc1cccc(n1)C#N . The InChI key is XNPMXMIWHVZGMJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 123-127 °C (lit.) . It has a molecular weight of 129.12 . The density is predicted to be 1.25±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

2,6-Pyrazinedicarbonitrile serves as a key compound in the synthesis of various nitrogen-rich heterocycles. In research conducted by Ried and Tsiotis (1988), chlorine atoms in 5,6-dichloropyrazine-2,3-dicarbonitrile were exchanged with amines to yield new pyrazinedicarbonitriles. These compounds were then used to form nitrogen-rich heterocycles upon treatment with hydrazine hydrate (Ried & Tsiotis, 1988).

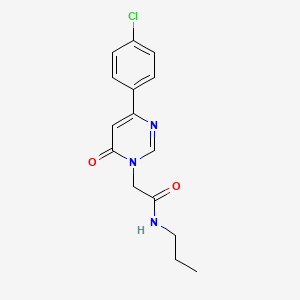

Herbicidal Activity

Nakamura et al. (1984) synthesized phenyl- and propylamino-substituted 2-pyrazinecarbonitriles, including derivatives of 2,3-pyrazinedicarbonitriles. They evaluated the herbicidal activity of these compounds against barnyardgrass and broadleaf weeds, finding that the 6-phenyl-2-pyrazinecarbonitriles showed potent herbicidal properties (Nakamura, Ono, Segawa, & Takematsu, 1984).

Palladium-Catalyzed Reactions

Chen et al. (2023) developed an efficient synthesis method for unsymmetrical 2,6-disubstituted pyrazines using a palladium(II)-catalyzed cascade reaction. This method involved a C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation (Chen, Zhu, Wang, Yu, Zhang, & Chen, 2023).

Metal-Organic Frameworks and Gas Adsorption

Kar et al. (2012) synthesized a multifunctional porous metal-organic framework based on mixed-valence hexa-nuclear units using pyrazine. This compound showed remarkable selectivity in the adsorption of CO2 over N2, which could be attributed to the window flexibility of the pore structure (Kar, Haldar, Gómez‐García, & Ghosh, 2012).

Synthesis of Novel Heterocyclic Systems

Volovenko and Dubinina (2002) demonstrated that 5-chloro-6-[cyano(2,3-dihydro-1-R-benzo[d]azol-2-yl)methyl]-2,3-pyrazinedicarbonitriles could react with nucleophilic reagents to form novel heterocyclic systems such as 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles (Volovenko & Dubinina, 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound undergoes biotransformation by rhodococcus erythropolis a4

Mode of Action

The mode of action of 2,6-Pyrazinedicarbonitrile involves its transformation into different compounds. Specifically, this compound is hydrated by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide . This transformation suggests that this compound interacts with its targets through a hydration reaction.

Biochemical Pathways

The transformation of this compound into 6-cyanopyridine-2-carboxamide suggests that it may be involved in the metabolic pathways of these compounds

Pharmacokinetics

Its transformation into 6-cyanopyridine-2-carboxamide suggests that it is metabolized in the presence of rhodococcus erythropolis a4

Result of Action

Its transformation into 6-cyanopyridine-2-carboxamide suggests that it may have an impact on the cells where this transformation occurs

Action Environment

It’s known that the transformation of this compound into 6-cyanopyridine-2-carboxamide is facilitated by rhodococcus erythropolis a4 , suggesting that the presence of this organism in the environment could influence the action of this compound.

Biochemische Analyse

Biochemical Properties

It has been reported that 2,6-Pyrazinedicarbonitrile can undergo biotransformation by Rhodococcus erythropolis A4 to 6-cyanopyridine-2-carboxamide . This suggests that it may interact with certain enzymes and other biomolecules in biochemical reactions.

Molecular Mechanism

Its transformation to 6-cyanopyridine-2-carboxamide by Rhodococcus erythropolis A4 suggests that it may interact with certain enzymes and potentially influence gene expression .

Temporal Effects in Laboratory Settings

It has been reported that this compound can be transformed into 2,6-pyridinedicarboxamide after 118 hours , indicating that it may have long-term effects on cellular function in in vitro studies.

Metabolic Pathways

Its transformation by Rhodococcus erythropolis A4 suggests that it may be involved in certain metabolic pathways .

Eigenschaften

IUPAC Name |

pyrazine-2,6-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTNLQQGRYTCJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2728008.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2728010.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2728012.png)

![8-(3-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2728015.png)

![6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B2728016.png)

![6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2728017.png)